Stereochemical Identity and Purity: X-Ray Crystallographic Confirmation of (-)-Bornyl Chloride
The absolute stereochemistry of (-)-bornyl chloride was unequivocally proven by single-crystal X-ray diffraction analysis [1]. This level of structural certainty is a prerequisite for its use as a chiral building block and distinguishes it from materials where stereochemistry is only inferred.
| Evidence Dimension | Crystallographic parameters and refinement quality |
|---|---|
| Target Compound Data | Crystal system: monoclinic; Space group: P2(1); R-factor = 0.05 for 782 observed reflections; a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, Z = 4 |
| Comparator Or Baseline | Standard for reliable absolute configuration determination |
| Quantified Difference | R-factor = 0.05, confirming high model quality and unambiguous assignment |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
This provides definitive proof of identity and stereochemistry, mitigating the risk of mis-assignment that can occur with methods based solely on optical rotation or NMR.
- [1] Klunder AJH, VanGastel FJC, Smits JMM, Beurskens PT, Beurskens G. Journal of Chemical Crystallography. 1995;25(7):389-392. View Source
